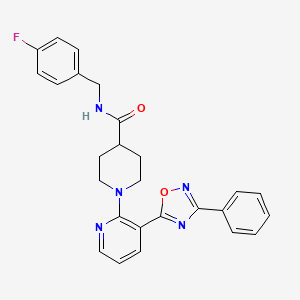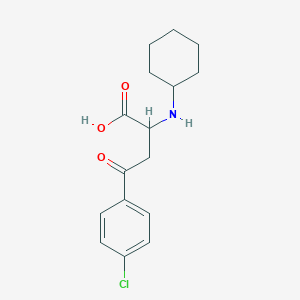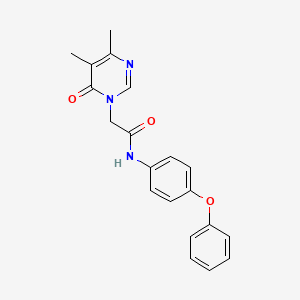![molecular formula C18H15N5S B2719993 3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891110-18-2](/img/structure/B2719993.png)
3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It has a molecular formula of C18H15N5S and a molecular weight of 333.41.
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one , often involves the use of 3-amino-1,2,4-triazole . These compounds are synthesized via multistep synthetic routes . The 1,2,4-triazole products often have an N–C–S linkage in their skeleton .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . This structure is part of a larger scaffold that includes a pyridine ring and a phenyl ring .Chemical Reactions Analysis
1,2,4-Triazoles, including the compound , can participate in a variety of chemical reactions. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are also used in the synthesis of various medicines .Aplicaciones Científicas De Investigación
Cardiovascular Applications
Studies on cardiovascular agents have highlighted the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine and pyridazine derivatives. These compounds have demonstrated significant coronary vasodilating and antihypertensive activities, making them promising candidates for cardiovascular disease treatment. For instance, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine has shown to be a potent cardiovascular agent with superior coronary vasodilating activity compared to established drugs like trapidil (Sato et al., 1980).
Antimicrobial and Antifungal Properties
Fused heterocyclic 1,2,4-triazoles, including derivatives of the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. A facile iodine(III)-mediated synthesis approach has enabled the production of these compounds with potent antimicrobial agents, showcasing the versatility of triazolo[4,3-b]pyridazine derivatives in developing new treatments for infections (Prakash et al., 2011).
Synthesis and Structural Characterization
Pyridazine derivatives have been synthesized and structurally characterized through various analytical techniques, including NMR, IR, and mass spectral studies. These compounds, such as 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, have been examined for their crystal structure, providing insights into their molecular packing and interactions. This structural characterization supports the development of pharmaceuticals and materials with tailored properties (Sallam et al., 2021).
Antidiabetic Applications
Triazolo-pyridazine-6-yl-substituted piperazines have been developed and evaluated for their potential as anti-diabetic drugs. These compounds inhibit the Dipeptidyl peptidase-4 (DPP-4) enzyme, offering a new avenue for diabetes treatment. Their synthesis, insulinotropic activities, and antioxidant properties have been thoroughly investigated, highlighting the compound's role in managing diabetes through novel mechanisms (Bindu et al., 2019).
Mecanismo De Acción
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic effects . .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-18-21-20-17-6-5-16(22-23(17)18)15-7-9-19-10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXXBUSVQKYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)
amino]-4-oxobutanoic acid](/img/structure/B2719915.png)

![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)

![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)

![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)


![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)
![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)